4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide
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Description
4-Oxo-3-(propan-2-yl)-3,4-dihydrophthalazine-1-carbohydrazide is a useful research compound. Its molecular formula is C12H14N4O2 and its molecular weight is 246.27. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-oxo-3,4-dihydro-1,2,3-benzotriazine, have been reported to modulate gpr139 , a G-protein coupled receptor .
Mode of Action
Based on the action of similar compounds, it can be inferred that it might interact with its target receptor (like gpr139) and induce changes in cellular signaling . For instance, GPR139 is Gq-coupled, and dosing with similar compounds has been shown to induce c-Fos expression, a common signaling mechanism in activated neurons .
Biochemical Pathways
Compounds with the pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, it is plausible that this compound could affect multiple biochemical pathways.
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound might exhibit a range of effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Properties
IUPAC Name |
4-oxo-3-propan-2-ylphthalazine-1-carbohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-7(2)16-12(18)9-6-4-3-5-8(9)10(15-16)11(17)14-13/h3-7H,13H2,1-2H3,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKUJLNGUGAQQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.